

Using Enterobactin to Elucidate Siderophore-Mediated Iron Uptake: Application Notes and Protocols

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Compound of Interest

Compound Name: *Enterobactin*

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This document provides detailed application notes and experimental protocols for utilizing **enterobactin**, a high-affinity siderophore, to study microbial iron acquisition. These methodologies are critical for understanding bacterial pathogenesis and for the development of novel antimicrobial strategies that target iron uptake pathways.

Introduction to Enterobactin-Mediated Iron Uptake

Iron is an essential nutrient for most living organisms, playing a crucial role in various metabolic processes. However, the bioavailability of iron in host environments is extremely low. To overcome this limitation, many pathogenic bacteria synthesize and secrete high-affinity iron chelators called siderophores. **Enterobactin**, primarily produced by Gram-negative bacteria such as *Escherichia coli* and *Salmonella typhimurium*, is the most potent siderophore known, with an exceptionally high affinity for ferric iron (Fe^{3+}) ($K = 10^{52} \text{ M}^{-1}$)[1]. This allows bacteria to scavenge iron from host iron-binding proteins like transferrin and lactoferrin[2][3].

The **enterobactin**-mediated iron uptake system is a well-characterized example of a TonB-dependent transport process across the outer membrane of Gram-negative bacteria. The ferric-**enterobactin** complex is recognized and bound by a specific outer membrane receptor protein, FepA[1][4]. The transport across the outer membrane is an active process that requires energy transduced from the cytoplasmic membrane by the TonB-ExbB-ExbD complex[3]. Once in the

periplasm, the ferric-**enterobactin** complex is bound by the periplasmic protein FepB and transported across the inner membrane by an ABC transporter consisting of FepD, FepG, and the ATPase FepC[1][5]. Finally, in the cytoplasm, the iron is released from **enterobactin** through hydrolysis of the siderophore by the ferric **enterobactin** esterase, Fes[6]. The production of **enterobactin** is tightly regulated by the ferric uptake regulator (Fur) protein, which represses the transcription of **enterobactin** biosynthesis and transport genes in iron-replete conditions[2][6].

Key Experiments and Protocols

Radiolabeled Iron Uptake Assay

This assay directly measures the transport of iron into bacterial cells mediated by **enterobactin**, using radiolabeled iron such as ^{55}Fe or ^{59}Fe .

Objective: To quantify the rate of **enterobactin**-mediated iron uptake.

Protocol:

- Preparation of Radiolabeled Ferric-**Enterobactin**:
 - Prepare a stock solution of **enterobactin** in a suitable solvent (e.g., methanol).
 - In a microcentrifuge tube, mix equimolar amounts of **enterobactin** and FeCl_3 .
 - Add $^{59}\text{FeCl}_3$ to the mixture.
 - Incubate at room temperature for 1-2 hours to allow complex formation[2].
 - Purify the ^{59}Fe -**enterobactin** complex using a suitable chromatography method, such as Sephadex LH-20 column chromatography[2].
- Bacterial Cell Culture:
 - Grow the bacterial strain of interest overnight in an iron-rich medium (e.g., LB broth).
 - Subculture the cells into an iron-deficient minimal medium (e.g., MOPS minimal medium) to induce the expression of siderophore uptake systems[2].

- Grow the culture at 37°C with aeration to the mid-logarithmic phase ($OD_{600} \approx 0.6-0.8$).
- Iron Uptake Assay:
 - Harvest the cells by centrifugation and wash them with an appropriate buffer (e.g., ice-cold MOPS medium).
 - Resuspend the cells in the same buffer to a desired cell density.
 - Initiate the uptake experiment by adding the ^{59}Fe -**enterobactin** complex to the cell suspension at various concentrations.
 - Incubate the mixture at 37°C with shaking.
 - At specific time points, take aliquots of the cell suspension and filter them through a 0.45 μm nitrocellulose membrane to separate the cells from the medium.
 - Wash the filter rapidly with ice-cold buffer to remove non-specifically bound radioactivity.
 - Measure the radioactivity retained on the filter using a scintillation counter.
- Data Analysis:
 - Calculate the amount of iron taken up by the cells (in pmol) at each time point.
 - Plot the iron uptake over time to determine the initial rate of transport.
 - Transport rates are typically expressed as pmol of Fe^{3+} per minute per 10^9 cells[2].

Bacterial Growth Promotion Assay

This assay assesses the ability of **enterobactin** to support bacterial growth in an iron-limited environment.

Objective: To determine if **enterobactin** can be utilized as an iron source by a specific bacterial strain.

Protocol:

- Preparation of Iron-Deficient Medium:
 - Prepare a minimal medium (e.g., M9 minimal medium) and treat it with an iron chelator like 2,2'-dipyridyl to remove any contaminating iron.
 - Alternatively, use a commercially available iron-deficient medium.
- Bacterial Inoculum Preparation:
 - Grow the bacterial strain overnight in an iron-rich medium.
 - Wash the cells multiple times with an iron-free saline solution to remove any stored iron.
 - Resuspend the cells in the iron-free saline.
- Growth Assay:
 - In a 96-well microplate, add the iron-deficient medium to each well.
 - Add **enterobactin** to the wells at various concentrations. Include a negative control with no added **enterobactin** and a positive control with a known iron source (e.g., FeCl_3).
 - Inoculate the wells with the washed bacterial suspension to a final OD_{600} of ~ 0.01 .
 - Incubate the plate at 37°C with shaking.
 - Monitor bacterial growth over time by measuring the optical density at 600 nm (OD_{600}) using a microplate reader[7].
- Data Analysis:
 - Plot the OD_{600} values against time for each concentration of **enterobactin**.
 - Compare the growth curves to the negative and positive controls to determine the growth-promoting effect of **enterobactin**.

Ferric-Enterobactin Binding Assay

This assay measures the binding affinity of the ferric-**enterobactin** complex to its outer membrane receptor, FepA.

Objective: To determine the dissociation constant (Kd) of the ferric-**enterobactin**-FepA interaction.

Protocol:

- Preparation of Cells and Radiolabeled Ligand:
 - Grow and prepare bacterial cells expressing FepA as described for the iron uptake assay.
 - Prepare ^{59}Fe -**enterobactin** as described previously.
- Binding Assay:
 - Incubate a fixed number of bacterial cells with increasing concentrations of ^{59}Fe -**enterobactin** in a binding buffer on ice for 1 hour to reach equilibrium[2].
 - Separate the cells from the unbound ligand by filtration through a nitrocellulose membrane.
 - Wash the filter quickly with ice-cold binding buffer.
 - Measure the radioactivity on the filter using a scintillation counter.
- Data Analysis:
 - Plot the amount of bound ^{59}Fe -**enterobactin** against the concentration of the free ligand.
 - Fit the data to a saturation binding curve to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Quantitative Data Summary

The following tables summarize key quantitative data related to **enterobactin**-mediated iron uptake.

Table 1: Binding Affinities of Ferric-**Enterobactin** to Receptors

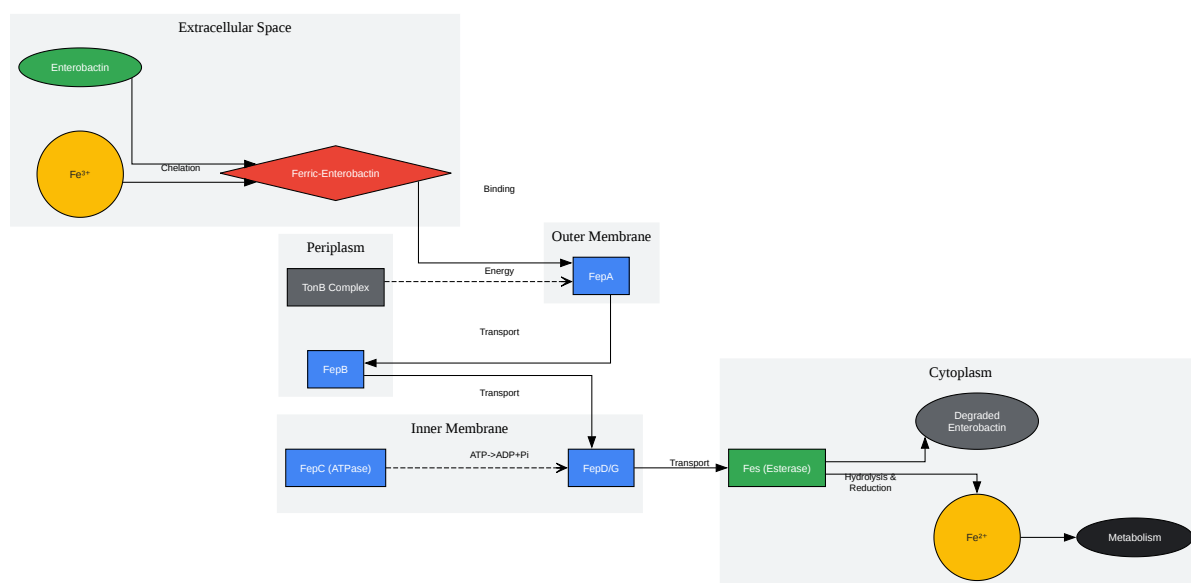
Bacterial Species	Receptor	Method	Dissociation Constant (Kd)	Reference
Escherichia coli	FepA	Filter Binding	< 0.2 nM	[5]
Escherichia coli	FepA	Fluorescence Spectroscopy	~50 nM	[3]
Escherichia coli	FepA	-	~20 nM	[2]
Escherichia coli	FepB (Periplasmic)	Intrinsic Fluorescence	30 nM	[1]
Salmonella typhimurium	FepA	In vivo binding	< 50 nM	[2]
Neisseria gonorrhoeae	FetA	In vivo binding	~5 μ M	[6]

Table 2: Ferric-**Enterobactin** Transport Rates

Bacterial Species	Transport Rate	Conditions	Reference
Escherichia coli	~100 pmol/min/ 10^9 cells	Iron-deficient MOPS medium	[2]
Salmonella typhimurium	~100 pmol/min/ 10^9 cells	Iron-deficient MOPS medium	[2]
Bordetella bronchisepticus	≥ 50 pmol/min/ 10^9 cells	-	[2]
Pseudomonas aeruginosa	≥ 50 pmol/min/ 10^9 cells	-	[2]
E. coli expressing S. typhimurium FepA	~10-20 pmol/min/ 10^9 cells	-	[2]

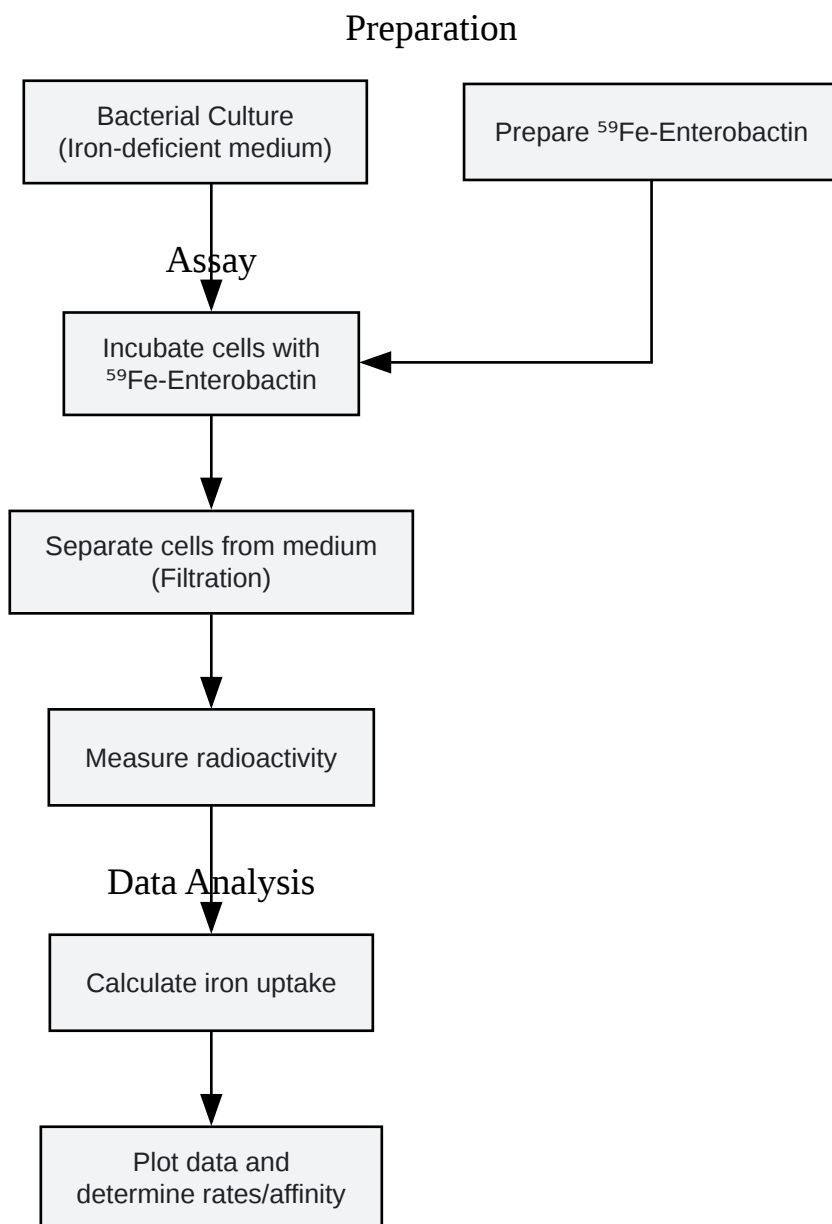
Visualizing the Pathway and Workflow

Diagrams generated using Graphviz provide a clear visual representation of the signaling pathways and experimental workflows.



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Caption: **Enterobactin**-mediated iron uptake pathway in Gram-negative bacteria.



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Caption: General experimental workflow for a radiolabeled iron uptake assay.

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